

Unveiling the Dirac Spectrum in Barium Aluminide: A Theoretical and Experimental Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Barium aluminide	
Cat. No.:	B13829253	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the theoretical prediction and experimental verification of the novel electronic properties of **Barium Aluminide** (BaAl₄), a material identified as a topological semimetal. Possessing a unique three-dimensional Dirac spectrum, BaAl₄ presents a compelling platform for fundamental physics research and potential applications in next-generation electronics. This document provides a comprehensive overview of the theoretical framework, experimental methodologies, and key quantitative data associated with the Dirac spectrum in this promising material.

Theoretical Prediction of the Dirac Spectrum in BaAl₄

First-principles calculations based on Density Functional Theory (DFT) have been instrumental in predicting the electronic band structure of BaAl₄. These theoretical investigations have revealed the existence of a three-dimensional Dirac spectrum characterized by semi-Dirac points.[1]

Nature of the Semi-Dirac Points

Unlike conventional Dirac points with linear dispersion in all momentum directions, the semi-Dirac points in BaAl₄ exhibit a unique anisotropic dispersion.[1][2] Specifically, they feature:

- Linear dispersion along the kz direction.
- Quadratic dispersion along the kx and ky directions.

These semi-Dirac points are located on the rotational axis of the Brillouin zone and are protected by the C_{4v} point group symmetry of the BaAl₄ crystal lattice.[1][2]

Computational Methodology

The theoretical predictions of the electronic band structure of BaAl₄ were primarily achieved using the following computational protocol:

Parameter	Specification
Calculation Framework	Density Functional Theory (DFT)
Software Package	Quantum Espresso[3], Vienna Ab initio Simulation Package (VASP)[4][5][6][7][8]
Pseudopotentials	Projector-Augmented Wave (PAW)[3]
Exchange-Correlation Functional	Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) parameterization[3][9]
Plane Wave Energy Cutoff	40 Ry[3]
Brillouin Zone Sampling	24 x 24 x 24 k-mesh[3]
Crystal Structure Data	Experimental lattice parameters: $a = b = 4.566$ Å, $c = 11.278$ Å[3]
Spin-Orbit Coupling (SOC)	Included in the calculations to accurately model the electronic states.

Experimental Verification

The theoretical predictions of a Dirac spectrum in BaAl₄ have been substantiated by experimental evidence from Angle-Resolved Photoemission Spectroscopy (ARPES) and quantum oscillation measurements.[1]

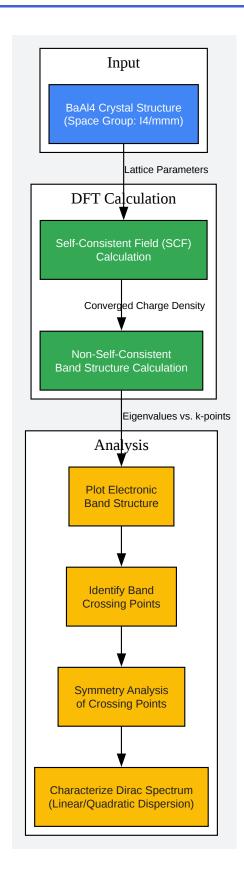
Angle-Resolved Photoemission Spectroscopy (ARPES)

ARPES experiments provide a direct visualization of the electronic band structure. For BaAl₄, these measurements have confirmed the predicted semi-Dirac points and the overall multiband semimetal nature of the material.[1]

Parameter	Specification
Facility	Advanced Light Source (ALS), Beamline 4.0.3[3][10]
Photon Energy	80-128 eV[3]
Electron Analyzer	Scienta R8000[3]
Energy Resolution	20–30 meV[3]
Angular Resolution	< 0.2°[3]
Sample Preparation	Single crystals of BaAl ₄ were cleaved in-situ to expose a clean (001) surface.[3]
Measurement Temperature	20 K[3]
Vacuum Conditions	Ultra-high vacuum better than 3×10^{-11} Torr[3]

Quantum Oscillation Measurements

Quantum oscillation measurements, such as the Shubnikov-de Haas effect, probe the Fermi surface of a material by detecting oscillations in its magnetoresistance at low temperatures and high magnetic fields. In BaAl4, these measurements have provided further evidence for the existence of Dirac fermion pockets in the electronic structure.[1]



Parameter	Specification
Measurement Technique	Four-probe electrical transport measurements to determine magnetoresistance.
Magnetic Field	Applied perpendicular to the electrical current, with strengths up to 35 T.[2]
Temperature Range	Low temperatures, typically in the range of a few Kelvin, are required to observe the oscillations.
Sample	High-quality single crystals of BaAl ₄ .
Data Analysis	The oscillatory component of the magnetoresistance is extracted by subtracting a smooth background. A Fast Fourier Transform (FFT) is then applied to the oscillatory data to determine the frequencies of the quantum oscillations, which are proportional to the extremal cross-sectional areas of the Fermi surface pockets.[2]

Visualizing the Theoretical Workflow

The following diagram illustrates the logical workflow for the theoretical prediction of the Dirac spectrum in **Barium Aluminide**.

Click to download full resolution via product page

Theoretical workflow for predicting the Dirac spectrum in BaAl₄.

Concluding Remarks

The theoretical prediction and subsequent experimental confirmation of a three-dimensional Dirac spectrum in BaAl₄ mark a significant advancement in the field of topological materials. The unique semi-Dirac nature of the electronic states in this compound opens up new avenues for exploring novel quantum phenomena. The detailed theoretical and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate BaAl₄ and other related materials, potentially paving the way for their application in future electronic and spintronic devices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. escholarship.org [escholarship.org]
- 3. mdpi.com [mdpi.com]
- 4. VASP [cmp.univie.ac.at]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Vienna Ab initio Simulation Package Wikipedia [en.wikipedia.org]
- 8. hpc.hku.hk [hpc.hku.hk]
- 9. dft.uci.edu [dft.uci.edu]
- 10. Beamline 4.0.3 [als.lbl.gov]
- To cite this document: BenchChem. [Unveiling the Dirac Spectrum in Barium Aluminide: A
 Theoretical and Experimental Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b13829253#theoretical-prediction-of-dirac-spectrum-in-barium-aluminide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com